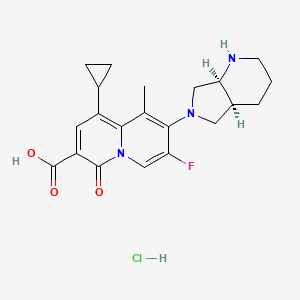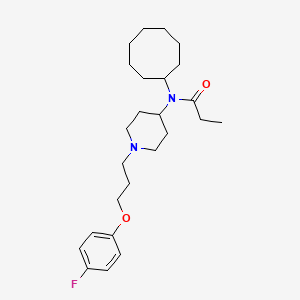
Amantaniumbromid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Amantanium Bromid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkmechanismus von Amantanium Bromid beinhaltet seine Wechselwirkung mit Zellmembranen, was zu einer erhöhten Permeabilität und einer Störung zellulärer Prozesse führt . Es zielt auf mikrobielle Zellmembranen ab, verursacht ein Auslaufen von Zellinhalten und führt letztendlich zum Zelltod . Die Verbindung zeigt auch NMDA-Rezeptor-antagonistische Wirkungen , die zu ihren antiseptischen Eigenschaften beitragen .
Wirkmechanismus
Target of Action
Amantanium bromide, also known as Amantadine, primarily targets the N-Methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in memory and learning by regulating the speed of synaptic transmission.
Mode of Action
Amantanium bromide interacts with its targets by releasing dopamine from the nerve endings of the brain cells and stimulating the norepinephrine response . It also exhibits NMDA receptor antagonistic effects , which means it inhibits the activity of NMDA receptors . The antiviral mechanism of Amantanium bromide seems to be unrelated to its antiparkinsonian effect .
Biochemical Pathways
It is known that the drug influences thedopaminergic and noradrenergic neurotransmission pathways . By increasing the synthesis and release of dopamine, it likely affects the reward and pleasure centers of the brain, which are heavily regulated by dopamine.
Pharmacokinetics
As a quaternary ammonium compound, it is expected to have good bioavailability and stability .
Result of Action
The primary result of Amantanium bromide’s action is the alleviation of symptoms in conditions like Parkinson’s disease and drug-induced extrapyramidal reactions . By increasing dopamine release and inhibiting NMDA receptors, it helps to regulate motor function and reduce involuntary movements.
Action Environment
The action of Amantanium bromide can be influenced by various environmental factors. As a quaternary ammonium compound, it is used as an antiseptic/disinfectant , suggesting that it may be more effective in environments where microbial contamination is a concern
Biochemische Analyse
Biochemical Properties
It is known that Amantanium bromide is a prodrug that is hydrolyzed in vivo to form the active compound, amantadine triphosphate . It has antiviral activity against influenza virus and other RNA viruses .
Cellular Effects
It is known that quaternary ammonium compounds, like Amantanium bromide, can interact with cellular membranes, potentially altering their permeability and functionality .
Molecular Mechanism
As a quaternary ammonium compound, it is likely to interact with various biomolecules within the cell
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures of -80 to -20 degrees Celsius
Metabolic Pathways
As a prodrug, it is hydrolyzed in vivo to form the active compound, amantadine triphosphate
Transport and Distribution
As a quaternary ammonium compound, it may interact with various transporters or binding proteins within the cell
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Amantanium Bromid kann durch Reaktion von N,N-Dimethyl-N-[2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-1-decanaminium bromid mit 1-Adamantancarboxylat synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung von Natriumhydroxid und Adamantan-1-carbonylchlorid unter kontrollierten Bedingungen .
Industrielle Produktionsverfahren: : Die industrielle Produktion von Amantanium Bromid beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in der Laborsynthese. Der Prozess ist für höhere Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte erforderlich sind .
Chemische Reaktionsanalyse
Reaktionstypen: : Amantanium Bromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann aufgrund des Vorhandenseins des Bromidions an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie zum Beispiel Chromylchlorid für Oxidationsreaktionen.
Reduktionsmittel: Wie zum Beispiel Natriumborhydrid für Reduktionsreaktionen.
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Adamantancarbonsäurederivaten führen, während die Reduktion Adamantanderivate erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions: : Amantanium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as chromyl chloride for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanecarboxylic acid derivatives , while reduction may produce adamantane derivatives .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzalkoniumchlorid: Eine weitere quaternäre Ammoniumverbindung, die als Antiseptikum und Desinfektionsmittel verwendet wird.
Cetylpyridiniumchlorid: Wird in Mundspülungen und Halstabletten aufgrund seiner antimikrobiellen Eigenschaften eingesetzt.
Chlorhexidin: Ein weit verbreitetes Antiseptikum im Gesundheitswesen.
Einzigartigkeit: : Amantanium Bromid ist aufgrund seiner spezifischen Molekülstruktur, die die Adamantan-Einheit umfasst, einzigartig. Diese Struktur verleiht ihm besondere physikalisch-chemische Eigenschaften, wie z. B. eine erhöhte Stabilität und Wirksamkeit als Antiseptikum .
Eigenschaften
IUPAC Name |
2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46NO2.BrH/c1-4-5-6-7-8-9-10-11-12-26(2,3)13-14-28-24(27)25-18-21-15-22(19-25)17-23(16-21)20-25;/h21-23H,4-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKHGXKMGTVPPY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973729 | |
| Record name | N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58158-77-3 | |
| Record name | Amantanium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058158773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMANTANIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0435HZQ57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
![5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664755.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)











